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Compound of Interest

Compound Name: Dehydro Amlodipine Oxalate

Cat. No.: B564258 Get Quote

An in-depth guide for researchers, scientists, and drug development professionals on the

synthesis of Dehydro Amlodipine Oxalate, a crucial reference standard for the quality control

of amlodipine.

Dehydro amlodipine, recognized as Amlodipine EP Impurity D, is the principal oxidative

degradation product of the widely prescribed antihypertensive drug, amlodipine. Its synthesis is

of paramount importance for its use as a reference standard in the development and validation

of analytical methods, as well as in the stability testing of amlodipine-based pharmaceutical

products. This technical guide provides a detailed protocol for the synthesis of Dehydro
Amlodipine Oxalate, designed to be a valuable resource for laboratory research. The

synthesis is approached as a three-step process, commencing with the Hantzsch synthesis to

create the dihydropyridine intermediate, which is then oxidized to form the pyridine ring, and

culminates in the formation of the oxalate salt.

Synthetic Workflow
The synthetic pathway to Dehydro Amlodipine Oxalate is a sequential process involving the

formation of the core amlodipine structure, followed by its chemical modification to the dehydro

form, and final conversion to a stable salt.
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Caption: Overall synthetic workflow for Dehydro Amlodipine Oxalate.

Experimental Protocols
Step 1: Hantzsch Synthesis of 3-ethyl 5-methyl 2-((2-
aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-
dihydropyridine-3,5-dicarboxylate (Amlodipine base)
The initial step focuses on the construction of the dihydropyridine core of amlodipine through a

multi-component Hantzsch reaction.[1][2]

Reaction Mechanism:
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Caption: Simplified mechanism of the Hantzsch dihydropyridine synthesis.

Procedure:

A mixture of 2-chlorobenzaldehyde (1 equivalent), ethyl 4-(2-aminoethoxy)acetoacetate (1

equivalent), and methyl 3-aminocrotonate (1 equivalent) is prepared in a suitable solvent,

such as isopropanol or ethanol, within a round-bottom flask fitted with a reflux condenser.

The reaction mixture is heated to reflux for a period of 10 to 20 hours, with the reaction's

progress monitored by Thin Layer Chromatography (TLC).

Upon completion, the mixture is cooled to ambient temperature.
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The solvent is removed under reduced pressure, yielding the crude amlodipine base.

Purification of the crude product is achieved through column chromatography on silica gel,

utilizing an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane), to afford

the pure amlodipine base.

Step 2: Oxidation of Amlodipine to Dehydro Amlodipine
This crucial step involves the aromatization of the dihydropyridine ring to form the

corresponding pyridine derivative.[3][4]

Procedure:

The purified amlodipine base from the previous step is dissolved in glacial acetic acid in a

round-bottom flask.

The solution is cooled in an ice bath.

A solution of sodium nitrite (1.1 equivalents) in water is added dropwise to the stirred

solution. Alternatively, a few drops of concentrated nitric acid can serve as the oxidizing

agent.

Following the complete addition, the ice bath is removed, and the mixture is stirred at room

temperature for 1 to 2 hours. The reaction is monitored by TLC to confirm the consumption of

the starting material.

The reaction mixture is then poured into ice-cold water and neutralized with a suitable base,

such as a sodium bicarbonate solution, to precipitate the crude Dehydro Amlodipine free

base.

The precipitate is collected by filtration, washed with water, and dried under vacuum.

The product can be further purified by recrystallization from a suitable solvent, such as

ethanol, or by column chromatography.

Step 3: Preparation of Dehydro Amlodipine Oxalate
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The final step involves the conversion of the Dehydro Amlodipine free base into its more stable

and crystalline oxalate salt.

Procedure:

The purified Dehydro Amlodipine free base is dissolved in a minimal volume of a suitable

organic solvent, such as ethanol or isopropanol.

A solution of oxalic acid (1 equivalent) is prepared in the same solvent in a separate flask.

The oxalic acid solution is slowly added to the stirred solution of Dehydro Amlodipine.

The mixture is stirred at room temperature, during which the Dehydro Amlodipine Oxalate
salt precipitates.

To ensure complete precipitation, the mixture is cooled in an ice bath.

The solid product is collected by filtration, washed with a small amount of cold solvent, and

dried under vacuum to yield the pure Dehydro Amlodipine Oxalate.

Data Presentation
Table 1: Physicochemical Properties of Key Compounds

Compound Molecular Formula
Molecular Weight (
g/mol )

Physical State

Amlodipine (base) C₂₀H₂₅ClN₂O₅ 408.88 Pale yellow solid

Dehydro Amlodipine

(base)
C₂₀H₂₃ClN₂O₅ 406.86 Off-white powder

| Dehydro Amlodipine Oxalate | C₂₂H₂₅ClN₂O₉ | 496.89 | Crystalline solid |

Table 2: Reaction Yields and Melting Points
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Compound Yield (%) Melting Point (°C)

Amlodipine (base) ~45%[1] -

Dehydro Amlodipine (base) 25-64%[4] -

Dehydro Amlodipine Oxalate - -

Note: Yields are highly dependent on the specific reaction conditions and purification methods

employed. Melting point data for the free base and oxalate are not consistently reported in the

available literature.

Table 3: Spectroscopic Data
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Compound
¹H NMR (δ
ppm)

¹³C NMR (δ
ppm)

MS (m/z) IR (cm⁻¹)

Amlodipine
(base)

7.1-7.5 (m, 4H,
Ar-H), 5.67 (s,
1H, NH), 5.40
(s, 1H, CH),
4.09 (q, 2H,
OCH₂CH₃),
3.80 (t, 2H),
3.61 (s, 3H,
OCH₃), 3.26 (t,
2H), 2.29 (s,
3H, CH₃), 1.17
(t, 3H,
OCH₂CH₃)[5]
[6]

168.0, 145.9,
144.0, 131.2,
129.3, 127.3,
126.9, 104.0,
69.7, 64.1,
54.1, 50.8,
41.7, 40.2,
20.6, 15.9,
19.4, 37.3[7]

[M+H]⁺ 409.15.
Common
fragments at
m/z 392 (loss
of NH₃), 294,
238.[8][9]

3306 (N-H),
2947 (C-H),
1702 (C=O
ester), 1651
(C=C), 1493,
1231, 1118,
1020, 755.[10]
[11][12]

Dehydro

Amlodipine

(base)

Aromatic protons

are expected to

be shifted

downfield in

comparison to

amlodipine. The

N-H proton

signal around 5.6

ppm will be

absent.

Aromatic

carbons will

exhibit shifts

characteristic of

a pyridine ring.

[M+H]⁺ 407.1.

The spectrum

will be similar to

amlodipine, with

expected

variations in the

fingerprint region

reflecting the

aromatic pyridine

structure.

Note: Comprehensive and fully assigned spectroscopic data for Dehydro Amlodipine is not

readily available in the surveyed literature. The information provided is based on the known

data for amlodipine and the anticipated spectral changes upon aromatization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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